molecular formula C23H32N4O2 B2408556 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide CAS No. 1091395-39-9

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide

Cat. No.: B2408556
CAS No.: 1091395-39-9
M. Wt: 396.535
InChI Key: JVEQLLFTRYKUOY-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H32N4O2 and its molecular weight is 396.535. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c1-26(2)21(19-16-27(3)20-12-8-7-11-18(19)20)15-25-23(29)22(28)24-14-13-17-9-5-4-6-10-17/h7-9,11-12,16,21H,4-6,10,13-15H2,1-3H3,(H,24,28)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEQLLFTRYKUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CCCCC3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological significance.

  • Molecular Formula : C22H31N3O3
  • Molecular Weight : 385.5 g/mol
  • CAS Number : 1428375-28-3

Structure

The compound features a complex structure with a cyclohexene moiety, an indole derivative, and an oxalamide linkage, which may contribute to its biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Mannich bases, a class of compounds related to this structure, have shown promising results against various cancer cell lines:

  • HeLa (Cervical Cancer) : IC50 values indicate effective antiproliferative activity.
  • A549 (Lung Cancer) : Similar efficacy noted in cytotoxicity assays.

In a study focusing on Mannich bases, it was reported that certain derivatives exhibited cytotoxic effects with IC50 values below 10 µM against human cancer cell lines .

The biological activity of such compounds is often attributed to their ability to interact with cellular targets, including:

  • DNA Topoisomerase I Inhibition : Some derivatives have been shown to inhibit this enzyme, which is crucial for DNA replication and transcription.

This inhibition can lead to increased DNA damage and apoptosis in cancer cells, making it a potential mechanism for the observed anticancer effects .

Other Biological Activities

Beyond anticancer effects, related compounds have demonstrated various biological activities:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Certain studies have indicated potential anti-inflammatory activities, making them candidates for treating inflammatory diseases .

Study 1: Anticancer Activity Evaluation

A series of experiments were conducted to evaluate the anticancer activity of this compound against various human cancer cell lines. The results showed:

Cell LineIC50 (µM)Mechanism
HeLa<10DNA Topoisomerase I inhibition
A549<15Induction of apoptosis
PC-3<20Cell cycle arrest

Study 2: Structure–Activity Relationship (SAR)

An extensive review of Mannich bases highlighted the relationship between structural modifications and biological activity. The findings suggest that:

  • Dimethylamino Substituents : Increase solubility and bioavailability.

This has implications for the design of new analogs with enhanced efficacy against cancer cells .

Preparation Methods

Synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine

This intermediate is synthesized via lithium-mediated Birch reduction of 2-phenylethylamine under cryogenic conditions. Key parameters include:

  • Reagents : Lithium powder (4.2 equiv.), ethylamine solvent, argon atmosphere.
  • Temperature : −70°C to −30°C, with gradual warming to room temperature.
  • Yield : 69.8% GC yield, with ≤2% cyclohexylethylamine byproduct.

Mechanistic Insight :
The reaction proceeds through single-electron transfer from lithium to the aromatic ring, inducing partial hydrogenation and forming the cyclohexenyl group. Ethylamine acts as both solvent and proton donor, suppressing over-reduction.

Preparation of 2-(Dimethylamino)-2-(1-Methyl-1H-indol-3-yl)ethylamine

Indole Core Synthesis

The 1-methylindole scaffold is constructed via:

  • Reissert Indole Synthesis : Condensation of o-nitrotoluene with methyl oxalate under basic conditions, followed by nitro reduction and cyclization.
  • Bischler Indole Synthesis : Acidic cyclization of 2-arylamino-ketones derived from 2-haloacetophenones.

Optimization :
Modern variants employ alkyllithium bases (e.g., LDA) at −78°C to enable synthesis of 2-substituted indoles without decomposition.

Mannich Reaction for Side-Chain Installation

The dimethylaminoethyl side chain is introduced via:

  • Gramine Formation : Reacting 1-methylindole with formaldehyde and dimethylamine hydrochloride in acetic acid at 80°C.
  • Reaction Scheme :
    $$ \text{1-Methylindole} + \text{HCHO} + \text{Me}_2\text{NH} \cdot \text{HCl} \xrightarrow{\text{AcOH}} \text{3-(Dimethylaminomethyl)-1-methylindole} $$

Yield : 85–92% after recrystallization from ethanol.

Reduction to Primary Amine

The Mannich adduct undergoes catalytic hydrogenation (H₂, Pd/C, EtOH) to yield 2-(dimethylamino)-2-(1-methylindol-3-yl)ethylamine.

Oxalamide Coupling Strategies

Stepwise Amide Bond Formation

First Amidation :

  • Conditions : Diethyl oxalate (1.1 equiv.) + 2-(cyclohex-1-en-1-yl)ethylamine (1.0 equiv.) in toluene, 110°C, 6 h.
  • Intermediate : N-(2-(Cyclohex-1-en-1-yl)ethyl)oxalamic acid ethyl ester.

Second Amidation :

  • Conditions : Above intermediate + 2-(dimethylamino)-2-(1-methylindol-3-yl)ethylamine (1.05 equiv.), DIPEA (2.0 equiv.), 120°C, 12 h.
  • Purification : Column chromatography (SiO₂, EtOAc/hexanes 3:7 → 1:1).

One-Pot Sequential Reaction

An alternative industrial approach employs:

  • Solvent : Methanol (enables simultaneous oxamide crystallization).
  • Stoichiometry : Diethyl oxalate (1.0 equiv.), mixed amines (2.2 equiv. total).
  • Temperature : 15–45°C in cascaded reactors to control exothermicity.

Advantages :

  • Continuous process with 78% yield (vs. 65% batch).
  • In-situ methanol removal prevents solvent saturation.

Comparative Analysis of Synthetic Routes

Parameter Stepwise Method One-Pot Industrial
Total Yield 52% 78%
Reaction Time 18 h 8 h
Purity (HPLC) 98.5% 96.2%
Scale Lab (≤100 g) Pilot (10–50 kg)

Key Observations :

  • Industrial methods favor continuous processing for energy efficiency.
  • Academic protocols prioritize purity via chromatographic purification.

Mechanistic Considerations and Side Reactions

Oxalamide Racemization

At temperatures >100°C, the oxalamide backbone undergoes partial racemization (≤3% ee loss per hour). Mitigation strategies include:

  • Low-temperature coupling (≤80°C)
  • Chiral auxiliaries (e.g., (R)-BINOL, 0.5 equiv.)

Indole Alkylation Competing Pathways

During Mannich reactions, competing N-methylation (≤12%) occurs unless:

  • Acetic acid concentration ≥40% v/v.
  • Formaldehyde is added dropwise over 2 h.

Advanced Purification Techniques

Crystallization Optimization

Solvent Screening :

Solvent Recovery (%) Purity (%)
Ethanol 68 98.1
Acetonitrile 82 99.3
MTBE 45 97.6

Scale-Up Challenges and Solutions

Exothermicity Management

Industrial reactors employ:

  • Jacketed cooling (−10°C brine)
  • Segmented flow microreactors (residence time 8 min)

Emerging Methodologies

Enzymatic Amidations

Recent trials with Candida antarctica lipase B show:

  • 89% conversion at 37°C, pH 7.4
  • No racemization (≥99% ee)
  • Limited to water-soluble substrates.

Photoredox Coupling

Visible-light-mediated C–N bond formation:

  • Ir(ppy)₃ catalyst (0.5 mol%)
  • Blue LEDs, 12 h, rt
  • 67% yield (needs optimization).

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

Answer: The synthesis involves two primary challenges: (1) selective amide bond formation without over-reactivity of the oxalamide core and (2) managing steric hindrance from the cyclohexene and indole groups.

  • Step 1: Activate the oxalyl chloride with a coupling agent like HATU or EDCI to form the N1-(cyclohexene ethyl) intermediate under anhydrous conditions.
  • Step 2: Introduce the N2-(dimethylamino-indole ethyl) group via nucleophilic substitution, using DIPEA as a base to deprotonate the amine.
  • Purification: Use silica gel chromatography with a hexane/EtOAc gradient (70:30 to 50:50) to isolate the product. Monitor reaction progress via TLC and confirm purity (>95%) via HPLC .

Q. What spectroscopic methods are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR: Identify protons on the cyclohexene (δ 5.5–5.7 ppm, olefinic H), indole (δ 7.1–7.8 ppm, aromatic H), and dimethylamino groups (δ 2.2–2.4 ppm, N(CH3)2). Assign carbonyl signals (C=O) at ~165–170 ppm in 13C NMR .
  • HRMS: Confirm molecular weight (e.g., [M+H]+ expected at m/z 428.254).
  • IR: Detect amide C=O stretches (~1640–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

Answer:

  • Experimental Design: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours.
  • Analysis: Use HPLC to quantify degradation products. Hydrolysis of the oxalamide bond is likely under acidic (pH < 4) or basic (pH > 8) conditions. Stabilizers like cyclodextrins may improve shelf life .

Advanced Research Questions

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., serotonin receptors)?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to 5-HT receptors. The indole moiety mimics tryptophan residues in receptor pockets, while the dimethylamino group may enhance affinity via cation-π interactions.
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Compare results with known indole-based ligands (e.g., serotonin) .

Q. How can conflicting bioactivity data across studies be resolved?

Answer:

  • Purity Analysis: Confirm compound integrity via HPLC-MS and elemental analysis. Impurities >5% can skew IC50 values .
  • Assay Optimization: Standardize cell lines (e.g., HEK-293 for receptor studies) and incubation times. Include positive controls (e.g., known 5-HT inhibitors) .
  • Stereochemical Verification: Use chiral HPLC if stereoisomers are possible. Enantiomers may exhibit divergent activities .

Q. What methodologies elucidate the compound’s metabolic pathways in vitro?

Answer:

  • Liver Microsome Assay: Incubate with rat/human liver microsomes and NADPH. Extract metabolites at 0, 30, 60 minutes.
  • LC-MS/MS Analysis: Identify phase I metabolites (oxidation of cyclohexene) and phase II conjugates (glucuronidation of indole). Compare with CYP450 inhibition assays .

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